
2-Chlorophenol
Overview
Description
2-Chlorophenol (2-CP), with the molecular formula C₆H₅ClO, is a monochlorinated phenolic compound where the chlorine atom occupies the ortho position on the benzene ring. This structural distinction differentiates it from isomers like 4-chlorophenol (4-CP) and 3-chlorophenol . 2-CP is a liquid at room temperature, unlike most higher chlorinated phenols, which are solids . It is widely used as an intermediate in synthesizing pesticides, dyes, pharmaceuticals, and disinfectants due to its antimicrobial properties . However, 2-CP is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) owing to its high toxicity, carcinogenicity, environmental persistence, and low biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenol can be synthesized through several methods. One common laboratory method involves the chlorination of phenol using tert-butyl hypochlorite in carbon tetrachloride as a solvent. The reaction mixture is heated to the boiling point of the solvent and then refluxed for two hours. The carbon tetrachloride and tert-butyl alcohol are distilled off, and the residue is fractionated to collect this compound .
Industrial Production Methods: Industrial production of this compound typically involves the direct chlorination of phenol in the presence of a catalyst. This process can be optimized to favor the formation of this compound over other isomers by controlling the reaction conditions, such as temperature and solvent polarity .
Chemical Reactions Analysis
2-Chlorophenol is a versatile compound that undergoes various chemical reactions due to the reactivity of both the hydroxyl group and the aromatic ring.
Types of Reactions:
Electrophilic Aromatic Substitution: The presence of a chlorine atom on the aromatic ring makes electrophilic substitution reactions easier.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions to form pyrocatechol or by ammonia to form 2-aminophenol.
Oxidation: this compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include alkyl halides, acyl chlorides, nitric acid, sulfuric acid, and halogens.
Nucleophilic Substitution: Reagents such as sodium hydroxide and ammonia are used.
Oxidation: Oxidizing agents like hydrogen peroxide and metal catalysts are employed.
Major Products:
Electrophilic Substitution: Products include alkylated, acylated, nitrated, sulfonated, halogenated, and carboxylated derivatives.
Nucleophilic Substitution: Products include pyrocatechol and 2-aminophenol.
Oxidation: Products include quinones.
Scientific Research Applications
Chemical Manufacturing
Intermediate in Chemical Production
2-Chlorophenol serves as a critical intermediate in the synthesis of higher chlorinated phenols, which are utilized in the production of fungicides, bactericides, and antiseptics. It is also a precursor for phenolic resins used in adhesives and coatings, making it essential in industrial applications .
Solvent Properties
It is used as a solvent for polyester fibers and other chemical processes. Its ability to dissolve various organic compounds enhances its utility in chemical formulations .
Environmental Remediation
Bioremediation Applications
Recent studies have highlighted the use of this compound in bioremediation efforts to treat contaminated water. For example, research has demonstrated that specific microbial strains can degrade 2-CP effectively, reducing its concentration in aquatic environments .
Advanced Oxidation Processes
this compound has been subjected to advanced oxidation processes (AOPs) for wastewater treatment. Techniques such as the Fenton process have shown significant removal efficiencies; studies reported up to 100% degradation of 2-CP under optimized conditions .
Medical and Disinfectant Uses
Disinfectant Properties
Historically, this compound has been used as a disinfectant due to its bactericidal properties against both gram-negative and gram-positive bacteria. It has applications in cleaning household premises, sickroom equipment, and swimming pool surfaces .
Toxicological Studies
Research has indicated that while 2-CP is effective as a disinfectant, it poses significant health risks. Toxicity studies reveal that exposure can lead to respiratory issues and skin irritation. Long-term exposure may result in liver and kidney damage .
Case Studies
Regulatory Aspects
Due to its toxic nature, the use of this compound is regulated in many countries. The Environmental Protection Agency (EPA) has not fully evaluated its health risks but acknowledges its potential for environmental contamination through improper disposal practices .
Mechanism of Action
The mechanism of action of 2-chlorophenol involves its interaction with molecular targets such as mitogen-activated protein kinase 14 (MAPK14). It acts as an inhibitor of MAPK14, which plays a role in regulating various cellular processes, including inflammation and cell proliferation . Additionally, this compound can uncouple oxidative phosphorylation, affecting cellular energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Key differences among chlorophenols and related phenolic compounds are summarized below:
*Phenol is a solid below 40.5°C and liquid above this temperature.
Key Observations :
- Structural Isomerism : The ortho chlorine in 2-CP creates steric hindrance, reducing its solubility in water compared to 4-CP .
- pKa Influence: 2-CP’s lower pKa (8.52) compared to phenol (9.99) enhances its ionization at neutral to alkaline pH, affecting reactivity in degradation processes .
Toxicity and Environmental Impact
- Toxicity: 2-CP exhibits higher acute toxicity (LD₅₀: 670 mg/kg in rats) than phenol (LD₅₀: 317 mg/kg) and o-cresol (LD₅₀: 121 mg/kg) . Its carcinogenicity is linked to bioaccumulation and resistance to biodegradation .
- Environmental Persistence: 2-CP degrades slower in natural environments compared to phenol and o-cresol. For example, in dielectric barrier discharge plasma reactors, 2-CP degradation efficiency (70.96% in acidic, 79.41% in alkaline conditions) surpasses 4-CP (23.42% and 53.54%, respectively) due to structural differences in radical attack susceptibility .
Degradation Methods
Advanced Oxidation Processes (AOPs)
- Photo-Fenton Process : Achieves 90% 2-CP removal in 90 minutes at pH 3–4, outperforming UV/H₂O₂ (16.8% removal in 60 minutes) .
- Plasma Reactors : Alkaline conditions (pH 10) enhance 2-CP degradation (79.41%) by promoting deprotonation, facilitating hydroxyl radical (•OH) attack .
Biodegradation
- Immobilized Activated Sludge : Mineralizes 2-CP efficiently, releasing stoichiometric chloride ions. However, microbial activity is sensitive to temperature and substrate concentration .
- Enzymatic Treatment : Crude laccase from Trametes versicolor dechlorinates 2-CP under optimized pH (5.0) and temperature (30°C), reducing toxicity .
Extraction and Adsorption Efficiency
- Ionic Liquids (ILs): 2-CP shows higher extraction efficiency (>90%) than phenol and o-cresol using [NTf₂]-based ILs, attributed to its polarity and solubility .
- Activated Carbon : Adsorption of 2-CP is optimal at pH 5, following Langmuir isotherm and pseudo-first-order kinetics. Banana husk-activated carbon achieves 85% removal at 200 mg/L initial concentration .
Alternatives and Emerging Solutions
Due to its environmental risks, alternatives to 2-CP are being explored:
Biological Activity
2-Chlorophenol (2-CP) is an organic compound widely used in industrial applications, including as a disinfectant and herbicide. Its biological activity has been extensively studied due to its potential toxic effects on various organisms, including humans. This article reviews the biological activity of 2-CP, focusing on its toxicity, genotoxicity, degradation processes, and implications for human health and environmental safety.
Toxicity and Genotoxicity
Toxicological Studies
Research indicates that 2-CP exhibits significant toxicity and genotoxicity. A study evaluated the effects of 2-CP on the marine bacterium Vibrio fischeri and on fish and human cells. The results demonstrated dose-dependent toxic effects, with 2-CP inducing micronuclei formation in erythrocytes of Carassius auratus (goldfish) and cultured human lymphocytes, indicating genotoxic potential .
Chronic Exposure Risks
Chronic exposure to chlorophenols, including 2-CP, has been linked to increased cancer risks. A meta-analysis of cohort studies found that workers exposed to chlorophenol-related compounds had a standardized mortality rate for lung cancer of 1.18 (95% CI: 1.03-1.35), suggesting a significant association between exposure and cancer risk .
Degradation Processes
Environmental Impact
The degradation of 2-CP in aquatic environments is crucial for mitigating its toxic effects. Studies show that temperature and pH significantly influence the degradation rates of 2-CP. For instance, the half-life of 2-CP varies with pH levels: at pH 2.5, the half-life is approximately 173 days, while at pH 9.0, it reduces to about 0.64 days .
Photocatalytic Degradation
Recent advancements have explored photocatalytic methods for degrading 2-CP in water. A study using CaFeO as a photocatalyst achieved an impressive removal efficiency of 86.1% under UV-visible light irradiation after 180 minutes . This method not only highlights the potential for effective remediation techniques but also emphasizes the importance of developing sustainable approaches to manage environmental pollutants.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying 2-Chlorophenol in aqueous solutions?
Quantification of this compound (2-CP) in water typically employs UV-Vis spectrophotometry at a wavelength of 520 nm (λmax), calibrated using standard solutions . Advanced techniques include enzyme-based sensors, such as horseradish peroxidase (HRP) immobilized on membranes, which enable spectrophotometric detection of chlorophenols via catalytic oxidation reactions . For high-temperature studies, direct UV-Vis spectroscopy in a high-pressure cell can measure dissociation constants (Ka) under conditions up to 175°C .
Q. What factors influence the adsorption efficiency of this compound onto nano zero-valent iron (nZVI)?
Key variables include:
- pH : Optimal adsorption occurs at pH 4 for nZVI, while acidic conditions (pH ~3–5) enhance reactivity by promoting Fe corrosion and electron transfer .
- Initial concentration : Lower concentrations (e.g., 5 mg/L) achieve near-complete removal (100% for nZVI), whereas higher concentrations reduce efficiency due to active site saturation .
- Contact time : Maximal adsorption occurs at 70 minutes for nZVI and ~57 minutes for Fe powder .
- Dosage : Higher nZVI doses (1.33–2.5 g) increase reactive surface area but may agglomerate at excessive levels .
Q. What are the common laboratory-scale degradation techniques for this compound?
- Biological : Crude laccase from Trametes versicolor removes chlorine via enzymatic dehalogenation, with optimal activity at pH 3–5 and 30–40°C .
- Chemical : Catalytic hydrodechlorination using palladium nanoparticles on viral templates converts 2-CP to phenol under mild conditions .
- Photocatalytic : Conducting polymer composites (e.g., polypyrrole/MoS₂) degrade 2-CP under sunlight, with efficiency monitored via UV-Vis absorbance .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile or butyl rubber gloves (12–15 mil thickness) and lab coats to prevent dermal contact .
- Ventilation : Ensure fume hoods for volatile emissions. Respiratory protection (NIOSH-approved) is required in spill scenarios .
- Waste management : Neutralize residues with bases and avoid mixing with oxidizers or acid chlorides .
Q. How does this compound persist or transform in natural environments?
2-CP undergoes slow biodegradation in anaerobic sediments, with transient accumulation of phenol and 3-chlorobenzoate via microbial carboxylation and dehydroxylation . Photolysis rates depend on humic acid content and UV exposure, while adsorption to soil organic matter delays leaching .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound removal processes?
RSM employs Central Composite Design (CCD) to model interactions between variables (pH, dosage, concentration, time, temperature). For example:
- A polynomial regression model (R² = 0.9956) predicted 100% removal at pH 4, 5 mg/L 2-CP, 70 min, and 1.33 g nZVI .
- ANOVA and residual analysis validate model accuracy, with p-values (<0.05) indicating significant terms (e.g., pH², dosage × time) .
Q. How can researchers resolve contradictions in adsorption capacities reported across studies?
- Variable normalization : Compare studies using identical particle sizes (e.g., nZVI at 50–100 nm) and surface area metrics .
- Statistical reconciliation : Use t-tests and regression coefficients (Table 4) to isolate confounding factors like competing ions or temperature fluctuations .
- Replicate conditions : Reproduce experiments at pH 4–5 and low concentrations (5–15 mg/L) to minimize variability .
Q. What mechanistic pathways explain this compound degradation during catalytic hydrodechlorination?
Palladium nanoparticles facilitate electron transfer, replacing chlorine with hydrogen to form phenol. Intermediate steps involve adsorption of 2-CP onto Pd surfaces, cleavage of C-Cl bonds, and desorption of phenol . Viral-templated Pd enhances reactivity by providing uniform nanoparticle distribution .
Q. How do temperature and pressure affect this compound’s dissociation constants (Ka) in aqueous solutions?
- Temperature dependence : Ka increases up to 125°C for 2-CP (max 1.2 × 10⁻⁷) but declines at higher temperatures due to altered ionic strength .
- Comparative trends : 4-Chlorophenol exhibits a linear Ka increase with temperature, while 3-chlorophenol peaks at 125°C .
Q. What novel catalysts improve this compound degradation efficiency?
- Conducting polymer composites : Polypyrrole/MoS₂ hybrids degrade 50 mg/L 2-CP by 78% under 3-hour sunlight exposure, outperforming individual components .
- Viral-templated Pd : Genetically modified Tobacco Mosaic Virus templates stabilize Pd nanoparticles, achieving >90% dechlorination at ambient conditions .
Properties
IUPAC Name |
2-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYQTSUDJAMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
Record name | 2-CHLOROPHENOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-CHLOROPHENOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5021544 | |
Record name | 2-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-CHLOROPHENOL | |
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Boiling Point |
347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |
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Flash Point |
147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |
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Record name | 2-Chlorophenol | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |
Record name | 2-CHLOROPHENOL | |
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Density |
1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |
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Vapor Density |
Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |
Record name | 2-CHLOROPHENOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/ | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light amber liquid, Colorless to yellow brown liquid | |
CAS No. |
95-57-8, 25167-80-0 | |
Record name | 2-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-CHLOROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KAV4K6BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |
Record name | 2-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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